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molecular formula C8H4F3NO3 B8307606 4-Formyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

4-Formyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No. B8307606
M. Wt: 219.12 g/mol
InChI Key: NGVWAWWPSOWHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933085B2

Procedure details

6-(Trifluoromethyl)-4-vinylpyridine-2-carboxylic acid (0.30 g, 0.69 mmol, the crude product from Step A) was dissolved in 1,4-dioxane (20. mL) and water (5.0 mL), then sodium periodate (0.44 g, 2.1 mmol, Aldrich) was added, followed by 4 wt % osmium tetraoxide in water (0.152 mL, 0.0240 mmol, Aldrich). The reaction was stirred overnight. Sodium thiosulfate solution was added and the mixture was stirred for 30 minutes. 1N HCl was added to adjust the pH to between 4 and 5, and the product was extracted with ten portions of 10% isopropanol in CHCl3. The combined extracts were dried over sodium sulfate, filtered and concentrated. Flash chromatography on silica gel, eluting with a gradient from 0-10% MeOH in DCM afforded a partially purified product (94 mg, 20% yield over Steps A & B). 1H NMR (300 MHz, CDCl3) δ 10.25 (s, 1H), 8.83 (d, J=0.8 Hz, 1H), 8.38 (d, J=1.3 Hz, 1H).
Name
6-(Trifluoromethyl)-4-vinylpyridine-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.44 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0.152 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[C:5]([CH:12]=C)[CH:4]=1.I([O-])(=O)(=O)=[O:17].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[CH:12]([C:5]1[CH:4]=[C:3]([C:2]([F:15])([F:14])[F:1])[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=1)=[O:17] |f:1.2,3.4.5|

Inputs

Step One
Name
6-(Trifluoromethyl)-4-vinylpyridine-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=CC(=N1)C(=O)O)C=C)(F)F
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=CC(=N1)C(=O)O)C=C)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.44 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Six
Name
Quantity
0.152 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ten portions of 10% isopropanol in CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Flash chromatography on silica gel, eluting with a gradient from 0-10% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
afforded a partially purified product (94 mg, 20% yield over Steps A & B)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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